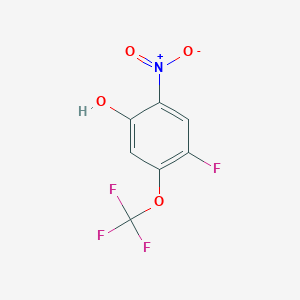

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol

CAS No.:

Cat. No.: VC17213609

Molecular Formula: C7H3F4NO4

Molecular Weight: 241.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3F4NO4 |

|---|---|

| Molecular Weight | 241.10 g/mol |

| IUPAC Name | 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol |

| Standard InChI | InChI=1S/C7H3F4NO4/c8-3-1-4(12(14)15)5(13)2-6(3)16-7(9,10)11/h1-2,13H |

| Standard InChI Key | QFIBSIIHEBRIER-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)OC(F)(F)F)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol (C₇H₃F₄NO₄) features a phenol core with three distinct substituents:

-

Nitro group (-NO₂) at the 2-position, a strong electron-withdrawing group influencing reactivity and electronic distribution.

-

Fluoro atom (-F) at the 4-position, providing metabolic stability and modulating lipophilicity.

-

Trifluoromethoxy group (-OCF₃) at the 5-position, enhancing lipid solubility and resistance to enzymatic degradation .

The IUPAC name reflects the substituent positions: 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol. Its molecular formula corresponds to a molar mass of 257.10 g/mol.

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogs such as 4-bromo-2-nitro-5-(trifluoromethyl)phenol (CAS 1613719-77-9) provide insights into expected patterns:

-

NMR: Aromatic protons adjacent to electron-withdrawing groups exhibit downfield shifts. For example, in 4-bromo-2-nitro-5-(trifluoromethyl)phenol, the phenolic proton resonates near δ 11.5 ppm (¹H NMR), while carbons bonded to -OCF₃ and -NO₂ appear at δ 150–160 ppm (¹³C NMR) .

-

IR: Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -OCF₃ (~1250–1150 cm⁻¹) dominate the spectrum.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of polyhalogenated nitroaromatics typically involves sequential functionalization of phenol derivatives. For 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol, a plausible route includes:

-

Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at elevated temperatures.

-

Halogenation: Electrophilic fluorination using Selectfluor® or similar agents.

-

Trifluoromethoxylation: Copper-mediated coupling of phenolic oxygen with trifluoromethyl reagents (e.g., CF₃SO₂Na) .

Key challenges include regioselectivity control and minimizing side reactions. For instance, in the synthesis of analog R-161 (4-fluoro derivative), iodination of intermediate alcohols followed by coupling with nitroimidazole precursors achieved high yields .

Stability and Reactivity

-

Thermal Stability: Nitro groups may decompose exothermically above 200°C, necessitating controlled storage conditions.

-

Hydrolytic Sensitivity: The trifluoromethoxy group enhances resistance to hydrolysis compared to methoxy analogs .

-

Redox Activity: The nitro group can undergo reduction to amines under catalytic hydrogenation, a pathway leveraged in prodrug designs .

Physicochemical Properties

Lipophilicity and Solubility

Calculated partition coefficients (CLogP) for structurally related compounds range from 1.73 to 3.94, indicating moderate lipophilicity . For example:

| Compound | CLogP |

|---|---|

| R-161 (4-F analog) | 2.43 |

| R-160 (4-OCF₃ analog) | 3.35 |

The trifluoromethoxy group increases lipophilicity compared to fluoro-substituted analogs, suggesting improved membrane permeability.

Acid-Base Behavior

The phenolic hydroxyl (pKa ~9–10) and nitro group (pKa ~-2) dictate solubility profiles. Under physiological conditions (pH 7.4), the compound exists predominantly in its deprotonated form, enhancing aqueous solubility.

Biological Activity and Mechanistic Insights

| Compound | L. donovani IC₅₀ (μM) | T. cruzi IC₅₀ (μM) |

|---|---|---|

| R-161 | 0.43 | 10 |

| R-160 | 0.64 | 9.3 |

The nitro group likely acts as a redox-active moiety, generating cytotoxic radicals upon enzymatic reduction in parasitic cells .

Cytotoxicity Profile

Cytotoxicity assessments against human MRC-5 fibroblasts for related compounds show selectivity indices >64 μM, suggesting favorable safety margins . For instance, R-161 exhibits an MRC-5 IC₅₀ >64 μM, indicating low host cell toxicity.

Applications and Future Directions

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing nitroimidazooxazines, a class of antileishmanial agents. For example, coupling with 2-bromo-4-nitroimidazole yields derivatives with enhanced in vivo efficacy .

Material Science

The trifluoromethoxy group’s electron-withdrawing properties make this compound a candidate for designing high-performance polymers and liquid crystals.

Analytical Standards

As a halogenated standard, it aids in calibrating mass spectrometry and chromatography systems for environmental pollutant detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume